molecular formula C16H20ClN3 B3867613 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Cat. No. B3867613
M. Wt: 289.80 g/mol
InChI Key: UFHNKRWHPMOGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring and a diazepan ring, which makes it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease progression. It has also been shown to interact with DNA and RNA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is its versatility, which makes it a valuable tool for researchers in various fields. However, its synthesis can be challenging, which may limit its widespread use in certain applications.

Future Directions

There are several future directions for research on 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, including:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of its potential applications in materials science, such as in the development of new sensors and catalysts.
4. Investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
5. Evaluation of its safety and toxicity profile in animal models.
6. Development of derivatives with improved pharmacological properties.
In conclusion, 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a promising compound with diverse properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

Scientific Research Applications

6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-12-10-16(20-7-3-6-19(2)8-9-20)18-15-5-4-13(17)11-14(12)15/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHNKRWHPMOGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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